molecular formula C24H25NO4 B12523615 N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine CAS No. 664334-16-1

N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine

Cat. No.: B12523615
CAS No.: 664334-16-1
M. Wt: 391.5 g/mol
InChI Key: JLXLZGRJXYDKKU-UHFFFAOYSA-N
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Description

N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine is a hydroxylamine derivative featuring a bulky bis(4-methoxyphenyl)(phenyl)methoxy (trityl-type) protecting group. This compound is structurally characterized by a propan-2-ylidene backbone linked to a hydroxylamine moiety, with the trityl group providing steric hindrance and acid-labile protection. Such protecting groups are commonly employed in oligonucleotide synthesis to shield reactive intermediates during solid-phase assembly . The compound’s synthesis likely involves phosphoramidite chemistry, as evidenced by analogous protocols for related trityl-protected intermediates .

Properties

CAS No.

664334-16-1

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C24H25NO4/c1-18(25-26)17-29-24(19-7-5-4-6-8-19,20-9-13-22(27-2)14-10-20)21-11-15-23(28-3)16-12-21/h4-16,26H,17H2,1-3H3

InChI Key

JLXLZGRJXYDKKU-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, followed by methylation and oximation with hydroxylamine hydrochloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The compound’s aromatic rings and functional groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The compound shares functional and structural similarities with several hydroxylamine derivatives and trityl-protected intermediates:

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications References
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine Hydroxylamine, trityl ether ~450 (estimated) Oligonucleotide synthesis
N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine Hydroxylamine, piperidine 206.33 Unspecified (structural analog)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid, chlorophenyl ~240 (estimated) Antioxidant, radical scavenging
Zileuton (N,O-bis(phenoxycarbonyl)-N-[1-(benzo[b]thien-2-yl)ethyl]hydroxylamine) Phenoxycarbonyl, hydroxamic acid 433.48 5-lipoxygenase inhibition

Reactivity and Stability

  • Acid Sensitivity : The trityl group in the target compound confers acid lability, enabling selective deprotection under mild acidic conditions (e.g., dichloroacetic acid). This contrasts with tert-butyldimethylsilyl (TBDMS) groups (e.g., in ), which are base-sensitive .
  • Oxidative Stability : Hydroxylamine derivatives like Zileuton () are prone to oxidation, necessitating stabilized formulations. The trityl group in the target compound may mitigate this through steric protection .
  • Thermal Stability : Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, ) exhibit moderate thermal stability due to hydrogen bonding, whereas the target compound’s stability is dominated by its bulky substituents .

Key Research Findings

Analytical Data

  • Spectroscopy : $^{1}\text{H NMR}$ and $^{31}\text{P NMR}$ confirm phosphoramidite linkage in related compounds ().
  • Mass Spectrometry : Experimental [M+H]$^+$ values align with theoretical calculations (e.g., 851.0 vs. 850.0 in ) .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxylamine functional group, which is known for its reactivity and potential biological activity. The molecular formula can be represented as:

C22H26N2O3C_{22}H_{26}N_{2}O_{3}

Structural Features

  • Hydroxylamine Group : Contributes to the reactivity and biological interactions.
  • Methoxyphenyl Substituents : The presence of two 4-methoxyphenyl groups enhances lipophilicity and potential interactions with biological membranes.

Antioxidant Activity

Research indicates that compounds with hydroxylamine groups often exhibit significant antioxidant properties. For instance, studies have shown that related hydroxylamines can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

CompoundIC50 (µM)Assay Type
Hydroxylamine Derivative A25DPPH Scavenging
Hydroxylamine Derivative B30ABTS Assay

Antimicrobial Activity

The antimicrobial potential of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine has been evaluated against various pathogens. Preliminary studies suggest it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli70 µg/mL
Candida albicans60 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.

  • Case Study : In a study involving RAW 264.7 cells, treatment with the compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Free Radical Scavenging : The hydroxylamine moiety is capable of donating electrons, thereby neutralizing free radicals.
  • Membrane Interaction : The lipophilic nature of the methoxyphenyl groups facilitates interaction with cell membranes, enhancing bioavailability.
  • Cytokine Modulation : Inhibition of key inflammatory mediators suggests a role in modulating immune responses.

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